Cas no 1170608-01-1 (1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride)

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a chemically synthesized derivative of tetrahydroisoquinoline, featuring hydroxyl and methoxy functional groups that enhance its reactivity and potential biological activity. The hydrochloride salt form improves solubility and stability, making it suitable for research applications in medicinal chemistry and pharmacology. Its structural similarity to catecholamines suggests possible interactions with neurotransmitter systems, warranting further investigation. The compound’s purity and well-defined molecular structure support its use in analytical and experimental studies, particularly in exploring enzyme inhibition or receptor binding mechanisms. Proper handling and storage are recommended to maintain its integrity.
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride structure
1170608-01-1 structure
商品名:1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride
CAS番号:1170608-01-1
MF:C16H18ClNO4
メガワット:323.771423816681
CID:5389371
PubChem ID:20787382

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride
    • 1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
    • インチ: 1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H
    • InChIKey: CTNZPPWXYXHUOP-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=C(O)C(OC)=C2)C2=C(C=C(O)C(O)=C2)CCN1.[H]Cl

計算された属性

  • せいみつぶんしりょう: 323.0924357g/mol
  • どういたいしつりょう: 323.0924357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 5
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 353
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 82Ų

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3358-0202-10μmol
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3358-0202-25mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
25mg
$109.0 2023-04-26
Life Chemicals
F3358-0202-20μmol
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3358-0202-2mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3358-0202-40mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
40mg
$140.0 2023-04-26
Life Chemicals
F3358-0202-2μmol
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3358-0202-50mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
50mg
$160.0 2023-04-26
Life Chemicals
F3358-0202-10mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3358-0202-4mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3358-0202-1mg
1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride
1170608-01-1 90%+
1mg
$54.0 2023-04-26

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochloride 関連文献

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol:hydrochlorideに関する追加情報

Compound CAS No. 1170608-01-1: 1-(4-Hydroxy-3-Methoxyphenyl)-1,2,3,4-Tetrahydroisoquinoline-6,7-Diol Hydrochloride

The compound with CAS No. 1170608-01-1, known as 1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride, is a highly specialized chemical entity that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is notable for its complex structure, which includes a tetrahydroisoquinoline backbone and a substituted phenyl group. The presence of hydroxyl and methoxy groups on the aromatic ring contributes to its unique physicochemical properties and biological activity.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of agents targeting neurodegenerative diseases. The tetrahydroisoquinoline moiety is known to exhibit affinity for certain neurotransmitter receptors, making it a promising scaffold for therapeutic agents. Researchers have explored the antioxidant properties of this compound, which may play a role in mitigating oxidative stress—a key factor in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves a multi-step process that combines principles of organic synthesis and medicinal chemistry. The incorporation of the hydrochloride salt form enhances its solubility and bioavailability, making it more amenable for pharmacological studies. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound accurately.

In terms of biological activity, this compound has demonstrated moderate to high potency in vitro assays targeting specific enzymes and receptors. For instance, it has shown inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Additionally, its ability to cross the blood-brain barrier (BBB) suggests potential utility in central nervous system (CNS) disorders. Preclinical studies are currently underway to evaluate its safety profile and efficacy in animal models.

The structural features of this compound—such as the hydroxyl groups on the tetrahydroisoquinoline ring and the methoxy substitution on the phenyl group—contribute to its unique pharmacokinetic properties. These groups also influence its interaction with cellular targets, making it a valuable tool for studying receptor-ligand interactions. Computational modeling techniques have been utilized to predict its binding affinity and selectivity for various biological targets.

From a synthetic perspective, the preparation of 1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride involves strategic functional group transformations. The use of protecting groups during synthesis ensures the preservation of sensitive functionalities while enabling precise control over stereochemistry. This level of synthetic precision is critical for maintaining the compound's biological activity and ensuring reproducibility in preclinical studies.

Looking ahead, the development of this compound into a therapeutic agent will depend on further optimization of its pharmacokinetic properties and safety profile. Collaborative efforts between academic researchers and pharmaceutical companies are expected to drive advancements in this area. The integration of artificial intelligence (AI) into drug discovery pipelines may also accelerate the identification of novel analogs with improved efficacy and reduced toxicity.

In conclusion, CAS No. 1170608-01-1 represents a significant advancement in medicinal chemistry with promising applications in neurodegenerative disease treatment. Its unique structure, coupled with cutting-edge research methodologies, positions it as a key player in the ongoing quest for innovative therapeutic solutions.

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